molecular formula C8H10N6O B14564677 4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine CAS No. 62019-59-4

4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B14564677
CAS No.: 62019-59-4
M. Wt: 206.21 g/mol
InChI Key: TYYYEHXFXCOAIE-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group and a pyrazole ring with diamine functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine typically involves the reaction of 3-bromo-6-methoxypyridazine with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can introduce new functional groups onto the pyrazole or pyridazine rings.

Scientific Research Applications

4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of methoxy-substituted pyridazine and diamine-substituted pyrazole rings. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62019-59-4

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

4-(6-methoxypyridazin-3-yl)-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C8H10N6O/c1-15-5-3-2-4(11-12-5)6-7(9)13-14-8(6)10/h2-3H,1H3,(H5,9,10,13,14)

InChI Key

TYYYEHXFXCOAIE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=C(NN=C2N)N

Origin of Product

United States

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